

Confirming the Modular Structure of Microcin H47 Through Domain Swapping: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Microcin H47*

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This guide provides a comparative analysis of wild-type **Microcin H47** (MccH47) and its domain-swapped chimeras with Colicin V (ColV), offering insights into the modular nature of these antimicrobial peptides. The experimental data presented herein is based on foundational studies that have elucidated the distinct functional domains responsible for toxicity and cellular uptake.

Comparative Analysis of Wild-Type and Chimeric Microcins

The modular architecture of **Microcin H47** and Colicin V, consisting of an N-terminal toxic domain and a C-terminal uptake domain, has been demonstrated through the construction of chimeric proteins.[1] These experiments have shown that the toxicity and uptake functions of these microcins are separable and can be interchanged, creating novel antimicrobial activities. [1] The table below summarizes the qualitative activities of the wild-type and chimeric microcins based on these domain-swapping experiments.

Microcin	N-Terminal Domain	C-Terminal Domain	Primary Toxic Activity	Uptake Receptor Specificity
Wild-Type MccH47	MccH47 (Toxic)	MccH47 (Uptake)	Inhibition of F ₀ F ₁ -ATP synthase[2][3]	Catecholate siderophore receptors (FepA, Fiu, Cir)[2][3]
Wild-Type ColV	ColV (Toxic)	ColV (Uptake)	Depolarization of the cytoplasmic membrane[4]	Cir receptor
Chimera 1 (H47-ColV)	MccH47 (Toxic)	ColV (Uptake)	Inhibition of F ₀ F ₁ -ATP synthase	Cir receptor
Chimera 2 (ColV-H47)	ColV (Toxic)	MccH47 (Uptake)	Depolarization of the cytoplasmic membrane	Catecholate siderophore receptors (FepA, Fiu, Cir)

Experimental Protocols

The following sections detail the methodologies for key experiments involved in the creation and characterization of domain-swapped microcin chimeras.

Construction of Chimeric Microcin Genes via Gene Fusion PCR

This protocol describes a representative method for creating the MccH47-ColV chimeric gene by fusing the N-terminal toxic domain of MccH47 to the C-terminal uptake domain of ColV.

a. Primer Design:

- Forward Primer (MccH47-F): Designed to anneal to the start of the MccH47 structural gene (mchB), incorporating a suitable restriction site (e.g., NdeI) at the 5' end for cloning.

- 5'-CATATGA[START CODON]...[SEQUENCE OF N-TERMINAL MccH47]...-3'
- Reverse Primer (MccH47-CoIV-R): A chimeric primer designed to have a 5' region complementary to the desired junction point in the CoIV uptake domain sequence and a 3' region that anneals to the end of the MccH47 toxic domain sequence. This primer will introduce an overlapping region for the subsequent fusion PCR step.
 - 5'-[SEQUENCE OF CoIV UPTAKE DOMAIN]...[SEQUENCE COMPLEMENTARY TO MccH47 TOXIC DOMAIN END]-3'
- Forward Primer (MccH47-CoIV-F): A chimeric primer with a 5' region complementary to the end of the MccH47 toxic domain and a 3' region that anneals to the start of the CoIV uptake domain.
 - 5'-[SEQUENCE OF MccH47 TOXIC DOMAIN]...[SEQUENCE OF CoIV UPTAKE DOMAIN START]-3'
- Reverse Primer (CoIV-R): Designed to anneal to the end of the CoIV structural gene (cvaC), incorporating a different restriction site (e.g., XhoI) at the 5' end for cloning.
 - 5'-CTCGAG[STOP CODON]...[SEQUENCE COMPLEMENTARY TO C-TERMINAL CoIV]...-3'

b. PCR Amplification of Individual Domains:

- Reaction 1 (MccH47 N-terminal domain):
 - Template: Plasmid DNA containing the wild-type MccH47 gene cluster.
 - Primers: MccH47-F and MccH47-CoIV-R.
 - Result: A PCR product corresponding to the MccH47 toxic domain with an overhang complementary to the CoIV uptake domain.
- Reaction 2 (CoIV C-terminal domain):
 - Template: Plasmid DNA containing the wild-type CoIV gene cluster.

- Primers: MccH47-CoIV-F and CoIV-R.
- Result: A PCR product corresponding to the CoIV uptake domain with an overhang complementary to the MccH47 toxic domain.

c. Fusion PCR:

- Combine the purified PCR products from Reaction 1 and Reaction 2 in a new PCR reaction.
- In the initial cycles, the overlapping regions of the two fragments will anneal and extend, creating a full-length chimeric gene.
- Add the outer primers (MccH47-F and CoIV-R) to amplify the full-length chimeric construct.

d. Cloning and Verification:

- Digest the fusion PCR product and a suitable expression vector with the appropriate restriction enzymes (e.g., NdeI and XhoI).
- Ligate the digested insert and vector.
- Transform the ligation product into a suitable E. coli expression strain.
- Verify the sequence of the chimeric gene by Sanger sequencing.

Antimicrobial Activity Assay (Patch Test)

This qualitative assay is used to determine the antimicrobial activity of the expressed microcins against sensitive indicator strains.

a. Preparation of Indicator Lawn:

- Grow a culture of the indicator bacterial strain (e.g., E. coli K-12) to the mid-logarithmic phase in a suitable liquid medium (e.g., LB broth).
- Prepare molten soft agar (e.g., 0.7% agar in LB) and cool to approximately 45-50°C.
- Inoculate the molten soft agar with the indicator strain culture.

- Pour the inoculated soft agar onto a solid agar plate (e.g., LB agar) to create a uniform lawn of bacteria.

b. Application of Microcin-Producing Strains:

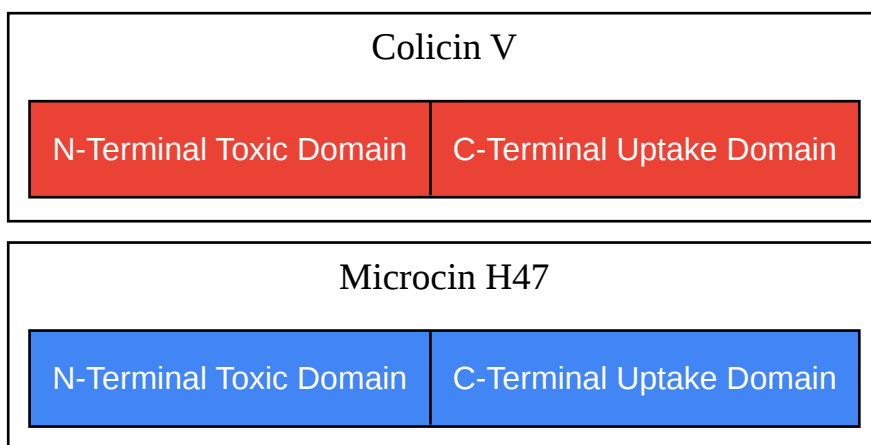
- Once the soft agar has solidified, pick a single colony of the E. coli strain expressing the wild-type or chimeric microcin using a sterile toothpick or inoculating loop.
- Gently stab the colony onto the surface of the indicator lawn.

c. Incubation and Observation:

- Incubate the plates overnight at 37°C.
- Observe for the formation of a clear zone of growth inhibition (halo) around the area where the microcin-producing strain was applied. The presence of a halo indicates antimicrobial activity.

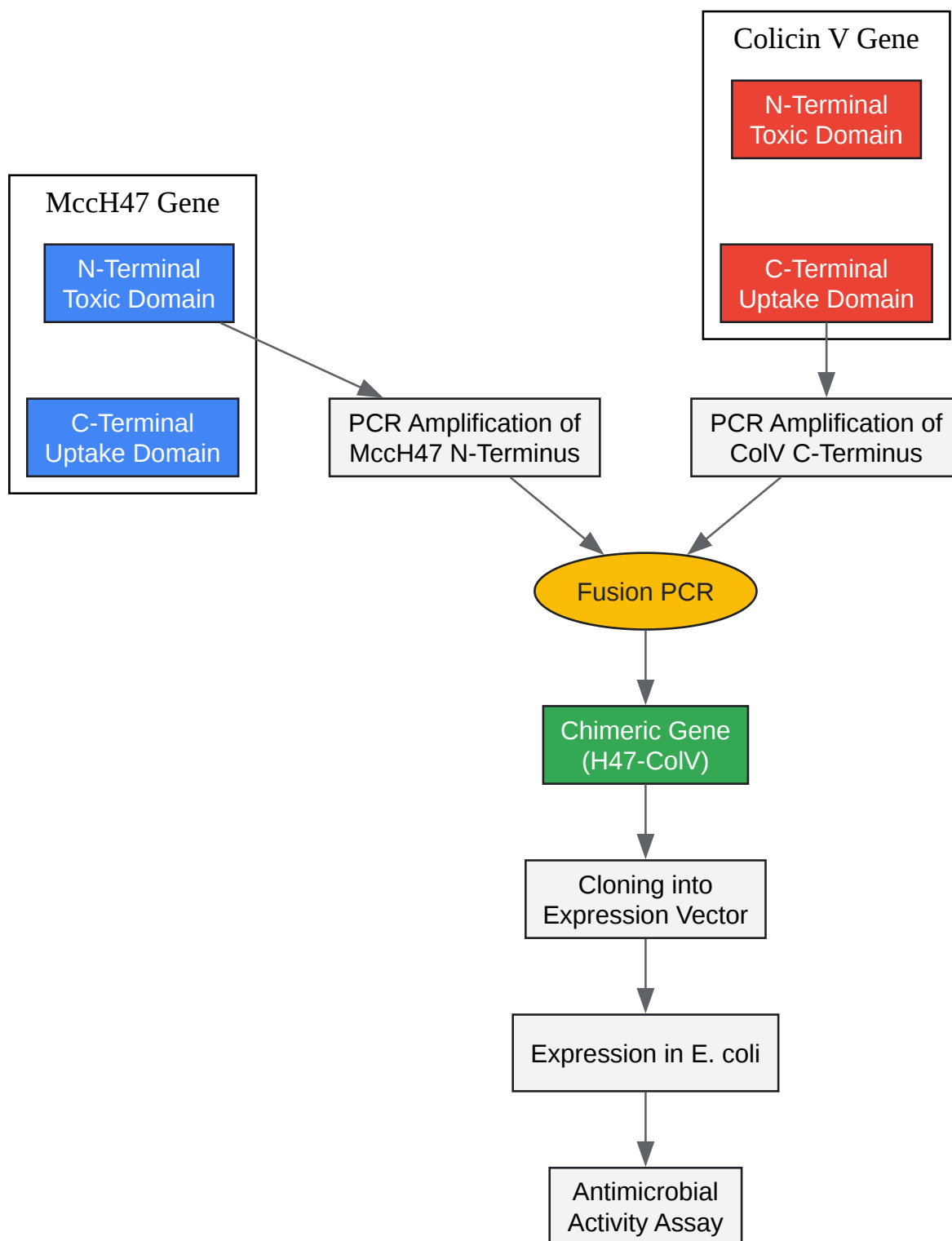
Visualizations

The following diagrams illustrate the modular structure of **Microcin H47**, the experimental workflow for domain swapping, and the mechanism of action of MccH47.



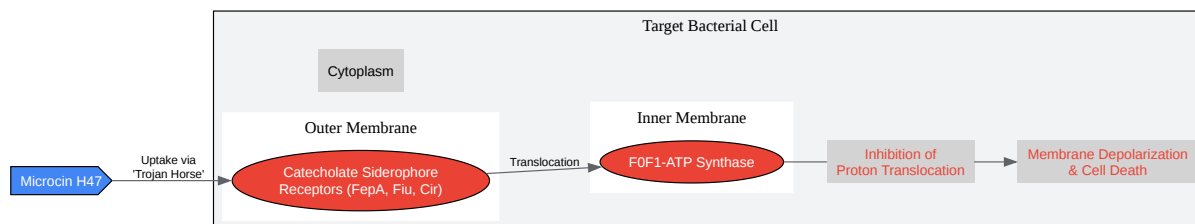
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Figure 1. Modular structure of **Microcin H47** and Colicin V.



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Figure 2. Experimental workflow for creating domain-swapped microcin chimeras.



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Figure 3. Proposed mechanism of action for **Microcin H47**.

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- To cite this document: BenchChem. [Confirming the Modular Structure of Microcin H47 Through Domain Swapping: A Comparative Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1577373/docs#confirming-the-modular-structure-of-microcin-h47-through-domain-swapping-a-comparative-guide>]

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